molecular formula C7H7BrN2O2 B1449938 3-Bromo-6-methyl-2-nitroaniline CAS No. 1780649-49-1

3-Bromo-6-methyl-2-nitroaniline

Cat. No.: B1449938
CAS No.: 1780649-49-1
M. Wt: 231.05 g/mol
InChI Key: SXBGZRZTHZCRTI-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-2-nitroaniline: is an aromatic amine compound characterized by the presence of bromine, methyl, and nitro functional groups attached to an aniline core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methyl-2-nitroaniline typically involves a multi-step process:

    Nitration: The introduction of a nitro group into the aromatic ring is achieved through nitration. This step involves treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The bromine atom is introduced via bromination, which can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group to an amino group is a common reaction, often using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-Bromo-6-methyl-2-aminoaniline.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-6-methyl-2-nitroaniline is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. Its unique reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are explored for their potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-2-nitroaniline and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methyl groups influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

    3-Bromo-2-nitroaniline: Similar structure but lacks the methyl group.

    4-Bromo-2-methyl-6-nitroaniline: Similar structure with different substitution pattern.

    2-Bromo-4-methyl-6-nitroaniline: Another isomer with different substitution pattern.

Uniqueness: 3-Bromo-6-methyl-2-nitroaniline is unique due to the specific positioning of the bromine, methyl, and nitro groups, which confer distinct reactivity and properties compared to its isomers. This unique structure makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical functionalities.

Properties

IUPAC Name

3-bromo-6-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBGZRZTHZCRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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